molecular formula C15H13NO3 B12121399 2-[(4-Methylphenyl)carbamoyl]benzoic acid CAS No. 19336-70-0

2-[(4-Methylphenyl)carbamoyl]benzoic acid

Cat. No.: B12121399
CAS No.: 19336-70-0
M. Wt: 255.27 g/mol
InChI Key: BKKDKRFPDRPFKB-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)carbamoyl]benzoic acid is a benzoic acid derivative featuring a carbamoyl group substituted at the 2-position of the benzene ring, with the carbamoyl nitrogen further linked to a 4-methylphenyl group. This structure imparts unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug development. Its molecular formula is C₁₅H₁₃NO₃, with a molar mass of 255.27 g/mol.

Properties

CAS No.

19336-70-0

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

2-[(4-methylphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C15H13NO3/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)

InChI Key

BKKDKRFPDRPFKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylphenyl)carbamoyl]benzoic acid typically involves the reaction of 4-methylphenyl isocyanate with benzoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-[(4-Methylphenyl)carbamoyl]benzoic acid may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the benzylic position.

    Reduction: Reduction reactions may target the carbamoyl group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by the presence of a leaving group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Products may include benzoic acid derivatives with oxidized side chains.

    Reduction: The primary product is often the corresponding amine.

    Substitution: Substituted benzoic acid derivatives are formed.

Scientific Research Applications

2-[(4-Methylphenyl)carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, potentially affecting their function. The benzoic acid moiety may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

2-[(4-Phenylphenyl)carbamoyl]benzoic acid (Kartogenin, CAS 72572)
  • Structural Difference : Replaces the 4-methylphenyl group with a biphenyl (4-phenylphenyl) substituent.
  • Impact: Increased aromaticity and molecular weight (C₂₀H₁₅NO₃, 317.34 g/mol) enhance hydrophobic interactions, contributing to its role in chondrogenesis and cartilage repair .
  • Biological Activity: Kartogenin is a known small-molecule inducer of chondrocyte differentiation, unlike 2-[(4-methylphenyl)carbamoyl]benzoic acid, which lacks reported chondrogenic activity.
2-[(4-Fluorophenyl)carbamoyl]benzoic acid (CAS 19336-77-7)
  • Structural Difference : Substitutes the 4-methyl group with a fluorine atom.
  • Molecular weight is 259.23 g/mol .
2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]benzoic acid (CAS 19356-93-5)
  • Structural Difference: Incorporates chlorine and methoxy groups, increasing steric bulk (C₁₆H₁₄ClNO₅, 335.74 g/mol) .
  • Impact : Chlorine enhances lipophilicity, while methoxy groups may engage in hydrogen bonding.

Analogues with Modified Backbones or Functional Groups

2-((Phenyl(phenylimino)methyl)carbamoyl)benzoic acid (Compound 4)
  • Structural Difference: Features an imino (NH) bridge between two phenyl groups.
  • Biological Activity : Lacks analgesic activity in mice despite structural similarity to bioactive isoindoline-1,3-diones, highlighting the critical role of the carbamoyl group’s electronic environment .
GRI977143 (2-((3-(1,3-dioxo-1H-benzo-[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid)
  • Structural Difference : Replaces the carbamoyl group with a thioether-linked isoindoline-dione moiety.
  • Biological Activity: Acts as a nonlipid agonist of the LPA2 receptor, demonstrating antiapoptotic effects in vitro by inhibiting caspase activation and promoting cell invasion .
3-{[(4-Methylphenyl)carbamoyl]amino}benzoic acid (CAS data in )
  • Structural Difference : Carbamoyl group at the 3-position instead of 2.
  • Impact : Positional isomerism may alter hydrogen-bonding patterns, affecting target selectivity.

Antitumor and Toxicity Profiles

N-[2-(Benzothiazole-2-ylcarbamoyl)-4-methylphenyl]-2-methylbenzenecarboxamide (Compound IVd)
  • Structural Difference : Benzothiazole unit replaces the benzoic acid backbone.
  • Biological Activity : Exhibits 65.9% inhibition of BGC-823 gastric cancer cells at 10 µM, suggesting that heterocyclic modifications enhance antitumor efficacy .
Toxicity Comparison
  • 2-[(4-Methylphenyl)carbamoyl]benzoic acid: No acute toxicity reported in mice.
  • Compound 4 (imino derivative): Low toxicity in vivo, aligning with in silico predictions .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
2-[(4-Methylphenyl)carbamoyl]benzoic acid C₁₅H₁₃NO₃ 255.27 4-Methylphenyl
Kartogenin (CAS 72572) C₂₀H₁₅NO₃ 317.34 Biphenyl
2-[(4-Fluorophenyl)carbamoyl]benzoic acid C₁₄H₁₀FNO₃ 259.23 4-Fluorophenyl
GRI977143 C₂₃H₂₀N₂O₄S 420.48 Thioether-linked isoindoline

Biological Activity

2-[(4-Methylphenyl)carbamoyl]benzoic acid, also known as a derivative of benzoic acid, is an organic compound with significant biological activity. This compound has been studied for its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic treatments. Its unique structure, characterized by a carbamoyl group and a para-methylphenyl substituent, enhances its interaction with biological targets.

  • Molecular Formula : C15H13NO3
  • Molecular Weight : Approximately 255.27 g/mol
  • Structural Features : The compound consists of a benzoic acid moiety with a carbamoyl group at the 2-position and a para-methylphenyl group.

Biological Activity

Research indicates that 2-[(4-Methylphenyl)carbamoyl]benzoic acid exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects : Studies suggest it may alleviate pain through various mechanisms, including inhibition of pain pathways.
  • Enzyme Interaction : The presence of the carbamoyl group enhances binding to enzymes involved in inflammation and pain signaling.

The biological activity of 2-[(4-Methylphenyl)carbamoyl]benzoic acid is primarily attributed to its ability to interact with specific biological targets. Molecular docking studies have revealed that the compound binds effectively to receptors and enzymes associated with inflammatory responses.

Case Studies

  • Anti-inflammatory Activity :
    • A study demonstrated that 2-[(4-Methylphenyl)carbamoyl]benzoic acid significantly reduced edema in animal models, suggesting its effectiveness as an anti-inflammatory agent.
  • Analgesic Efficacy :
    • In pain models, the compound exhibited dose-dependent analgesic effects comparable to standard analgesics, indicating its potential for pain management.
  • Enzyme Inhibition :
    • The compound has been tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Results indicated substantial inhibition, supporting its role as an anti-inflammatory drug.

Comparative Analysis

To better understand the uniqueness of 2-[(4-Methylphenyl)carbamoyl]benzoic acid, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acidContains a chloro groupDifferent reactivity due to halogen substitution
2-Aminobenzoic acidContains an amino groupDifferent biological properties due to amino functionality

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